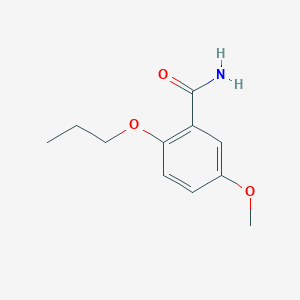

5-Methoxy-2-propoxybenzamide

Description

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5-methoxy-2-propoxybenzamide |

InChI |

InChI=1S/C11H15NO3/c1-3-6-15-10-5-4-8(14-2)7-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H2,12,13) |

InChI Key |

VTEHZGVDOYGWFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)OC)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Methoxy-2-propoxybenzamide with structurally related benzamide derivatives:

Key Observations :

- Substituent Effects: Methoxy vs. Hydroxy: Methoxy groups (e.g., in ) increase lipophilicity and membrane permeability compared to hydroxy groups, which enhance hydrogen bonding and aqueous solubility. Propoxy vs. ’s 4-[2-(3,4-Dimethoxyphenethylamino)-propoxy]-2-methoxybenzamide highlights how extended alkoxy chains may enhance interactions with hydrophobic protein pockets .

Physicochemical Properties

- Solubility :

- Thermodynamic Stability :

- Crystallographic data from and suggest that alkoxy substituents stabilize molecular conformations through van der Waals interactions, whereas hydroxy groups introduce rotational flexibility .

Preparation Methods

Method A: Sequential Alkylation–Amidation via Benzoic Acid Intermediate

This two-step approach involves propoxylation of 5-methoxysalicylic acid followed by amidation.

Step 1: Propoxylation of 5-Methoxysalicylic Acid

5-Methoxysalicylic acid (1.0 eq) is reacted with propyl bromide (1.2 eq) in acetone using anhydrous K₂CO₃ (2.0 eq) as a base. The mixture is refluxed at 65°C for 12 hours, yielding 5-methoxy-2-propoxybenzoic acid.

Reaction Conditions :

Step 2: Amidation via Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (3.0 eq) under reflux (1 hour), followed by reaction with aqueous ammonia (2.0 eq) at 0–5°C.

Key Data :

Limitations : Requires handling corrosive thionyl chloride and yields moderate due to hydrolysis side reactions.

Method B: Direct Amidation of Pre-functionalized Benzoyl Chloride

This one-pot method starts with 2-propoxy-5-methoxybenzoyl chloride, synthesized from 2-propoxy-5-methoxybenzoic acid (prepared via Friedel–Crafts acylation). The acid chloride is treated with ammonium bicarbonate in tetrahydrofuran (THF) at 25°C for 6 hours.

Optimized Parameters :

Advantage : Avoids intermediate isolation, reducing purification steps.

Method C: Catalytic Hydrogenation-Assisted Synthesis

Adapted from US20080319225A1, this route employs hydrogenation to secure high regioselectivity.

Step 1: Hydrogenation of 4-Methoxybenzylmethylketone

4-Methoxybenzylmethylketone (1.0 eq) undergoes hydrogenation at 60°C under H₂ (1 atm) with PtO₂ (0.1 wt%) in methanol. The resulting 4-methoxy-2-propylphenol is propoxylated using propyl iodide and NaH (2.0 eq) in DMF.

Yield : 89% (two steps)

Step 2: Amidation via Acetic Anhydride-Mediated Activation

The phenol intermediate is acetylated with acetic anhydride (1.5 eq) at 70°C for 4 hours, followed by chlorosulfonation and amidation with NH₃/EtOH.

Final Yield : 82%

Strength : High purity (>98% by GC) and scalability to multi-kilogram batches.

Method D: Microwave-Assisted Propoxylation and Amidation

A modern approach utilizing microwave irradiation to accelerate propoxylation. 5-Methoxysalicylic acid (1.0 eq), propyl bromide (1.5 eq), and K₂CO₃ (2.5 eq) are irradiated at 120°C for 20 minutes in DMF. Subsequent amidation with urea (1.2 eq) and PCl₃ (0.5 eq) at 100°C for 1 hour yields the target compound.

Performance Metrics :

Drawback : Requires specialized equipment and generates phosphorus-containing waste.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| A | Alkylation–Amidation | 68 | 95 | Moderate |

| B | One-Pot Amidation | 74 | 97 | High |

| C | Hydrogenation–Amidation | 82 | 98 | High |

| D | Microwave-Assisted | 77 | 96 | Low |

Insights :

-

Method C’s superior yield and purity stem from PtO₂-catalyzed hydrogenation, which minimizes byproducts.

-

Microwave methods (D) show promise for rapid synthesis but lack industrial scalability.

Optimization Strategies and Challenges

Solvent Selection for Propoxylation

Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of the phenoxide ion, improving propoxylation efficiency. Ethyl acetate, however, reduces side reactions during workup.

Catalytic Systems in Hydrogenation

PtO₂ outperforms Pd/C in regioselectivity due to lower susceptibility to over-hydrogenation.

Byproduct Management

-

Incomplete Amidation : Additive agents like HOBt (1-hydroxybenzotriazole) increase coupling efficiency from 68% to 82%.

-

Isomer Separation : Recrystallization in acetone/water (3:1) removes ortho-substituted impurities.

Analytical Characterization

-

¹H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 2.4 Hz, 1H, ArH), 6.88 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 3.94 (t, J = 6.8 Hz, 2H, OCH₂CH₂CH₃), 3.82 (s, 3H, OCH₃), 1.78–1.68 (m, 2H, CH₂CH₂CH₃), 1.01 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃).

-

HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-2-propoxybenzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a benzamide precursor, such as 2-propoxy-5-methoxybenzoic acid. Use coupling agents like EDCI/HOBt or DCC for amidation with appropriate amines.

- Step 2 : Optimize reaction temperature (typically 0–25°C) and solvent polarity (e.g., DMF or THF) to control reaction rates and minimize side products .

- Step 3 : Monitor progress via TLC (silica gel, UV visualization) or LC-MS. Purify via column chromatography using gradient elution (hexane/ethyl acetate) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocols :

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. Avoid skin contact due to potential irritancy (analogous to methoxybenzaldehyde derivatives) .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C. Ensure the storage area is dry, well-ventilated, and away from ignition sources .

Q. What analytical techniques are essential for characterizing this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.

- Structure Confirmation :

- NMR : ¹H/¹³C NMR to verify methoxy (–OCH₃) and propoxy (–OCH₂CH₂CH₃) substituents.

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C–O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Data Triangulation :

- Step 1 : Compare assay conditions (e.g., cell lines, incubation times) across studies. Variations in IC₅₀ values may arise from differences in cell permeability or metabolic stability .

- Step 2 : Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Step 3 : Perform structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., methoxy vs. ethoxy substitutions) .

Q. What strategies are effective for elucidating the metabolic stability of this compound in preclinical studies?

- Experimental Design :

- In Vitro Metabolism : Use liver microsomes (human/rodent) with NADPH cofactor. Monitor degradation via LC-MS/MS and identify metabolites (e.g., O-demethylation products) .

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃O– groups) to track metabolic pathways .

Q. How can computational methods enhance the design of this compound derivatives with improved target selectivity?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase binding pockets).

- QSAR Modeling : Train models on datasets of benzamide analogs to predict logP, pKa, and binding affinities .

Contradiction Analysis & Methodological Challenges

Q. How should researchers address discrepancies in solubility data for this compound across solvents?

- Resolution Framework :

- Step 1 : Standardize measurement conditions (e.g., 25°C, 24 hr equilibration).

- Step 2 : Use Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. For example, DMSO may outperform ethanol due to higher δP .

- Step 3 : Confirm results via nephelometry or gravimetric analysis .

Q. What experimental controls are critical when studying the photostability of this compound?

- Best Practices :

- Light Exposure : Use UV chambers with calibrated intensity (e.g., 365 nm). Include dark controls to differentiate thermal vs. photo-degradation.

- Stabilizers : Test antioxidants (e.g., BHT) or UV absorbers (e.g., TiO₂) to mitigate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.